An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Magnesium Trihydrate
An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Magnesium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of esomeprazole magnesium trihydrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and relationships.
General Information
Esomeprazole magnesium trihydrate is the S-isomer of omeprazole, a proton pump inhibitor that suppresses gastric acid secretion.[1][2] It is chemically designated as bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate.[3][4] Its stability is highly dependent on pH; it is labile in acidic media but demonstrates acceptable stability under alkaline conditions.[5] This property is critical for its formulation into delayed-release dosage forms to protect it from the acidic environment of the stomach.[4][6]
Physicochemical and Spectroscopic Properties
The fundamental physicochemical and spectroscopic data for esomeprazole magnesium trihydrate are summarized below.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O | [4][5] |
| Molecular Weight | 767.2 g/mol (trihydrate) 713.1 g/mol (anhydrous) | [1][5] |
| Appearance | White to slightly colored or off-white crystalline powder | [7][8][9] |
| Melting Point | Decomposes between 184-189°C | [10] |
| pKa | pKa1 = 4.2 pKa2 = 9.0 | [11] |
| Log P | 2.39 | [12] |
| Specific Optical Rotation | [α]D²⁰ = -131.5° (c=0.5%, methanol) |[7] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Slightly soluble / Sparingly soluble | [7][8][10] |
| Methanol | Soluble | [8][10] |
| Ethanol | Soluble (~1 mg/mL) | [13] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL) | [13] |
| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | [13] |
| Heptane | Practically insoluble | [8][10] |
| 1-Butanol | Soluble (Highest solubility among tested alcohols) | [14] |
| Phosphate Buffer (pH 7.4) | 0.521 mg/mL | [12] |
| Simulated Gastric Fluid (pH 1.2) | 0.147 mg/mL |[12] |
Table 3: Spectroscopic Data
| Technique | Parameters and Observations | Source(s) |
|---|---|---|
| UV-Vis (λmax) | ~302 nm (in methanol/buffer) ~285.2 nm (in water) ~203.5 nm (in methanol) | [5][8][15][16] |
| ¹H NMR (DMSO-d6) | δ 8.25 (s, 1H), 7.37 (d, 1H), 7.02 (d, 1H), 6.60 (dd, 1H), 4.72 & 4.46 (d, 2H), 3.75 (s, 3H), 3.70 (s, 3H), 2.21(s, 6H) | [7] |
| ¹³C NMR (DMSO-d6) | δ 163.4, 161.8, 153.7, 151.9, 149.1, 147.0, 141.6, 126.5, 124.9, 117.5, 109.0, 99.4, 59.7, 55.2, 48.6, 12.9, 11.3 | [7] |
| FT-IR (Key Peaks) | 3217 cm⁻¹ (C=N group), 1613 cm⁻¹ & 1581 cm⁻¹ (carbonyl group), 108.32 cm⁻¹ (C=S bonding) |[16] |
Thermal Analysis and Crystallography
Thermal behavior and solid-state form are critical for drug stability and manufacturing. Esomeprazole magnesium exists in several polymorphic forms, including a trihydrate, dihydrate (Forms A and B), and an amorphous form.[17][18][19]
Table 4: Thermal Analysis Data | Technique | Observations | Source(s) | | :--- | :--- | :--- | | DSC | Endothermic peak around 202-205°C (amorphous form).[20] An exothermic peak characteristic of decomposition is seen around 200°C for solvated forms.[21][22][23] | | TGA | For a water/1-butanol solvate, a first mass loss of 7.6% (desolvation) is observed, followed by a second loss beginning at 200°C (decomposition).[22][24] |
Table 5: X-ray Powder Diffraction (XRPD) Data for Crystalline Trihydrate (Form II)
| 2θ Angle (±0.09) |
|---|
| 4.82 |
| 5.55 |
| 7.41 |
| 8.60 |
| 12.10 |
| 14.16 |
| 18.47 |
| 21.08 |
Data obtained with Cu Kα radiation. Source(s):[25][26]
Stability Profile
Esomeprazole magnesium trihydrate is sensitive to heat, humidity, light, and acidic conditions.[11][27][28]
Table 6: Stability Data
| Condition | Observation | Source(s) |
|---|---|---|
| Acidic (pH < 4) | Rapid degradation | [7][5] |
| Alkaline (pH > 6.8) | Acceptable stability | [7][5] |
| Aqueous Buffer (pH 6.8) | Half-life of ~19-20 hours at 25°C Half-life of ~8-10 hours at 37°C | [7][6] |
| Oxidative Stress | Significant degradation | [29] |
| Accelerated Stability (40°C / 75% RH) | Used for stability evaluation over 6 months | [11][27][28][30] |
| Long-Term Stability (25°C / 60% RH) | Used for stability evaluation over 3 years |[11][30] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and for quality control.
This method is for the quantitative determination of esomeprazole magnesium in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Zorbax SB C18 (250 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase : A mixture of acetonitrile and phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio. The buffer is prepared by dissolving 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of NaOH in 1000 mL of water, adjusting the pH to 6.8 with 0.2 M NaOH.[4] The mobile phase should be degassed before use.
-
Flow Rate : 1.0 mL/min.[4]
-
Detection : UV spectrophotometer at 280 nm.[4]
-
Injection Volume : 20 µL.
-
Standard Preparation : Accurately weigh and transfer about 40 mg of esomeprazole working standard into a 200 mL volumetric flask. Add 70 mL of diluent (mobile phase), sonicate to dissolve, and dilute to volume with the diluent. Filter through a 0.45 µm filter.[4]
-
Sample Preparation (Tablets) : Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 40 mg of esomeprazole into a 200 mL volumetric flask. Add 70 mL of diluent and sonicate for 30 minutes. Cool and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before injection.[4]
This technique is used to characterize the crystalline form of the drug substance.
-
Instrumentation : A powder X-ray diffractometer.
-
Radiation Source : Cu Kα radiation (wavelength ≈ 1.54 Å).[26][31]
-
Scan Range : 2.0° to 40.0° in 2θ.[21]
-
Scan Speed : 1.0°/min.[21]
-
Sample Preparation : The sample is gently packed into a sample holder to ensure a flat, uniform surface.
These methods evaluate the thermal properties, including melting, decomposition, and solvent loss.
-
Instrumentation : A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
Sample Preparation : 5-10 mg of the sample is weighed into an aluminum pan and sealed.
-
DSC Method :
-
TGA Method :
Visualizations
Diagrams illustrating key workflows and relationships provide a clear and concise understanding of complex information.
Caption: Experimental workflow for HPLC analysis of Esomeprazole Magnesium Trihydrate.
Caption: Factors leading to the degradation of Esomeprazole Magnesium Trihydrate.
Caption: Simplified relationship between solid-state forms of Esomeprazole Magnesium.
References
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- 9. CAS 217087-09-7: Esomeprazole magnesium trihydrate [cymitquimica.com]
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- 17. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. CN104356114B - Preparation method of esomeprazole magnesium trihydrate - Google Patents [patents.google.com]
- 20. CN103509001A - Esomeprazole magnesium trihydrate and preparation method thereof - Google Patents [patents.google.com]
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- 25. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]
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- 29. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
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